
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate is a complex organic compound with a long and intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Esterification: The initial step involves the esterification of heptadecanoic acid with 9-hydroxyheptadecanoic acid to form heptadecan-9-yl ester.
Ether Formation: The next step involves the reaction of the ester with 7-methoxy-7-oxoheptanoic acid to form an ether linkage.
Amidation: The final step involves the amidation of the ether with 2-hydroxyethylamine to form the desired compound.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester and ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, such as:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Cell Membrane Interaction: The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, influencing cellular responses and activities.
Comparaison Avec Des Composés Similaires
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxooctyl)amino)nonanoate: Lacks the methoxy and oxo groups, resulting in different chemical properties and reactivity.
Octadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)nonanoate: Contains an additional carbon in the alkyl chain, affecting its physical properties and interactions.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((7-methoxy-7-oxoheptyl)oxy)-8-oxooctyl)amino)octanoate: Has a shorter alkyl chain, influencing its solubility and biological activity.
Propriétés
Formule moléculaire |
C44H85NO7 |
|---|---|
Poids moléculaire |
740.1 g/mol |
Nom IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(7-methoxy-7-oxoheptoxy)-8-oxooctyl]amino]nonanoate |
InChI |
InChI=1S/C44H85NO7/c1-5-7-9-11-14-23-31-41(32-24-15-12-10-8-6-2)52-44(49)35-27-18-17-22-30-40(3)45(37-38-46)36-28-20-13-16-26-34-43(48)51-39-29-21-19-25-33-42(47)50-4/h40-41,46H,5-39H2,1-4H3 |
Clé InChI |
BDQXFECHAYTRBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCC(C)N(CCCCCCCC(=O)OCCCCCCC(=O)OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



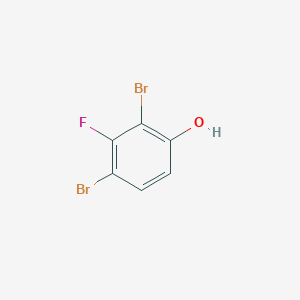
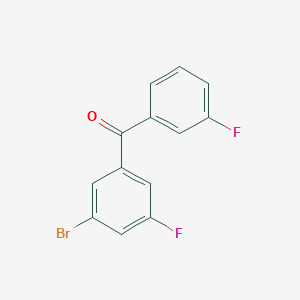

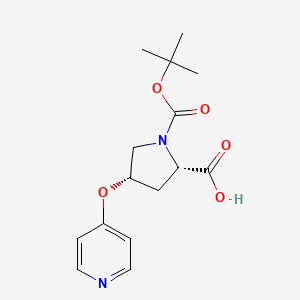
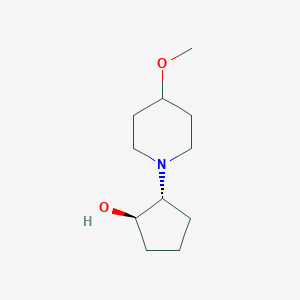

![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)
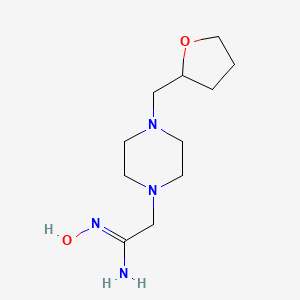

![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
![(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid](/img/structure/B13355968.png)
![Methyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B13355970.png)
![2-(1H-tetraazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13355975.png)
